1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-
Description
1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- is a heterocyclic compound featuring a fused pyrrolopyridine core. Its structure includes a fluorine substituent at position 6 and a (2S)-pyrrolidinylmethyl group at position 2 (Figure 1). This compound is of interest in medicinal chemistry due to the structural versatility of pyrrolopyridine derivatives, which are commonly explored for their bioactivity in targeting enzymes or receptors . The stereochemistry of the pyrrolidinylmethyl group (S-configuration) is critical for its interactions with chiral biological targets .
CAS Number: 1008108-83-5 (for the phenylsulfonyl-protected variant) .
Molecular Features:
- Core: Pyrrolo[2,3-b]pyridine (indolizine analog).
- Substituents: 6-fluoro (electron-withdrawing group), (2S)-2-pyrrolidinylmethyl (chiral side chain).
- Potential applications: Antineoplastic or anti-infective agents, inferred from structural analogs in the pyrrolopyridine family .
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
6-fluoro-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14FN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
NWXQBIGZOUYUBE-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC3=C(N2)N=C(C=C3)F |
Canonical SMILES |
C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may bind to the ATP-binding site of fibroblast growth factor receptors (FGFRs), preventing their phosphorylation and activation. This inhibition can disrupt downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Variants
Compound A : 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]- (CAS 1001069-57-3)
- Key Difference : The (2R)-configuration of the pyrrolidinylmethyl group.
- Impact : Stereochemical inversion alters binding affinity to chiral targets. For example, (S)-enantiomers often exhibit higher selectivity for biological receptors compared to (R)-counterparts in kinase inhibitors .
- Purity : 98% (commercially available in 5g quantities) .
Substituted Derivatives
Compound B : 6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine (CAS 1008108-83-5)
- Key Difference : Addition of a phenylsulfonyl group at position 1.
- Impact : The sulfonyl group enhances metabolic stability and may improve solubility. Such modifications are common in prodrug design to optimize pharmacokinetics .
Structural Analogs in Drug Discovery
Compound C : 2-(2-Thienyl)-1H-pyrrolo[2,3-b]pyridine
- Key Difference : Replacement of the fluoro and pyrrolidinylmethyl groups with a thienyl moiety.
- Impact : Thienyl-substituted analogs are explored for antiviral activity, highlighting the role of aromatic substituents in modulating bioactivity .
Data Table: Structural and Commercial Comparison
Research Findings and Implications
- Stereochemistry Matters : The (2S)-configuration in the target compound likely enhances binding to enzymes like kinases, as seen in related pyrrolidine-containing drugs .
- Substituent Effects : Fluorine at position 6 improves metabolic resistance, while the pyrrolidinylmethyl group aids in membrane permeability .
- Synthetic Accessibility : The phenylsulfonyl derivative (Compound B) is commercially available (Hangzhou Jhechem Co. Ltd.), indicating its utility as an intermediate in medicinal chemistry .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- (CAS No. 1008108-83-5) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a detailed examination of its biological activity based on existing research and findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolo[2,3-b]pyridine framework with a fluorine atom and a pyrrolidinylmethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C18H18FN3O2S |
| Molecular Weight | 359.42 g/mol |
| CAS Number | 1008108-83-5 |
| Purity | 96% |
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit various biological activities, including:
- Phosphodiesterase Inhibition : Some derivatives have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), which plays a role in inflammatory responses. For instance, compound 11h demonstrated significant inhibition of TNF-α release from macrophages stimulated by lipopolysaccharides, indicating potential anti-inflammatory properties .
- CNS Activity : The selectivity against central nervous system (CNS) receptors suggests potential applications in treating neurological disorders .
Pharmacological Profiles
Research indicates that compounds within this class can exhibit a broad spectrum of pharmacological effects:
- Anti-inflammatory : The inhibition of TNF-α suggests potential for treating conditions characterized by inflammation.
- Neuroprotective : Selectivity for CNS receptors positions these compounds as candidates for further research in neuropharmacology .
Case Studies and Research Findings
- PDE4B Inhibition Study : A study focused on the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives found that modifications to the chemical structure significantly influenced PDE4B inhibitory activity. The most potent compound exhibited an IC50 value of approximately 0.48 μM against PDE4B .
- Cytotoxicity and Selectivity : Another investigation assessed the cytotoxic effects of various derivatives on human cell lines. The results indicated that while some compounds were effective against specific cancer cell lines, they maintained low toxicity towards normal cells, suggesting a favorable therapeutic index .
Summary of Biological Activities
The following table summarizes the biological activities reported for 1H-Pyrrolo[2,3-b]pyridine derivatives:
| Activity Type | Observations |
|---|---|
| PDE Inhibition | Potent against PDE4B |
| Anti-inflammatory | Significant TNF-α inhibition |
| CNS Selectivity | Potential for neuroprotective effects |
| Cytotoxicity | Low toxicity in normal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
